molecular formula C26H21FN4O2S2 B2415339 2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 1223812-07-4

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2415339
CAS No.: 1223812-07-4
M. Wt: 504.6
InChI Key: FKXIGWFFXJRTKS-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide” is a novel analog of Thieno[2,3-d] Pyrimidin-4(3H)-ones . It has been synthesized and tested in vitro for cancer cell growth inhibition .


Synthesis Analysis

The synthesis of this compound involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The base-catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols, or phenols) with carbodiimides, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and base-catalyzed reactions .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H9FN2O2S and its molecular weight is 276.29 .

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c1-16-4-6-17(7-5-16)13-29-21(32)15-34-26-30-22-20-3-2-12-28-24(20)35-23(22)25(33)31(26)14-18-8-10-19(27)11-9-18/h2-12H,13-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXIGWFFXJRTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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